Cinnamaldehyde

Description

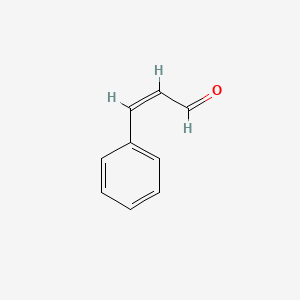

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRLNWUNMBNBZ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024834 | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F, 120 °C closed cup | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.052 at 25 °C/25 °C, 1.046-1.053 | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

VAPOR DENSITY: 4.6 (AIR= 1) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.89X10-2 mm Hg at 25 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish oily liquid, GREENISH-YELLOW LIQUID | |

CAS No. |

14371-10-9, 104-55-2 | |

| Record name | trans-Cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR60A3XG0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7.5 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinnamaldehyde's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Extensive research has demonstrated its ability to modulate various cellular processes involved in tumor growth and progression.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, with a focus on its impact on signaling pathways, apoptosis, and the cell cycle. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][5] It has been shown to be effective against a range of cancers, including but not limited to, leukemia, colon, hepatocellular carcinoma, prostate, and breast cancer.[5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[2] One of the primary mechanisms is through the generation of reactive oxygen species (ROS), which leads to mitochondrial permeability transition and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to programmed cell death.

Key molecular events in this compound-induced apoptosis include:

-

Upregulation of pro-apoptotic proteins: this compound treatment has been shown to increase the expression of Bax.[5]

-

Downregulation of anti-apoptotic proteins: A corresponding decrease in the expression of Bcl-2 is often observed.[5]

-

Activation of caspases: The activation of caspase-3, -8, and -9 is a common feature of this compound-induced apoptosis.[2]

Cell Cycle Arrest

This compound can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, depending on the cell type and concentration.[5] For instance, in some cancer cell lines, this compound causes an accumulation of cells in the G2/M phase, while in others, it leads to a G0/G1 phase arrest.[5] This is often accompanied by the downregulation of key cell cycle regulatory proteins, such as cyclin A and cyclin B1.[5]

Modulation of Signaling Pathways

This compound's anti-cancer effects are mediated through its interaction with multiple signaling pathways that are crucial for cancer cell survival and proliferation.

The PI3K/Akt pathway is a critical regulator of cell growth and survival. This compound has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets.[6] This inhibition contributes to the induction of apoptosis in cancer cells.[2]

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. This compound can inhibit the activation of NF-κB, which in turn suppresses the expression of genes involved in cell proliferation, survival, and angiogenesis.[5]

The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although the specific effects can vary depending on the cancer cell type.[7]

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| HCT116 | Colorectal Cancer | 30.7 µg/ml | 24 | |

| LoVo | Colorectal Cancer | 9.48 µg/mL | Not Specified | [5] |

| HT-29 | Colorectal Cancer | 9.12 µg/mL | Not Specified | [5] |

| SW480 | Colorectal Cancer | 35.69 µg/ml | 24 | |

| MDA-MB-231 | Breast Cancer | 16.9 µg/mL | 24 | [5] |

| MDA-MB-231 | Breast Cancer | 12.23 µg/mL | 48 | [5] |

| MCF-7 | Breast Cancer | 58 µg/mL | 24 | [5] |

| MCF-7 | Breast Cancer | 140 µg/mL | 48 | [5] |

| Jurkat | Leukemia | 0.057 µM | Not Specified | [5] |

| U937 | Leukemia | 0.076 µM | Not Specified | [5] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cells

| Cell Line | Cancer Type | Concentration | Effect | Percentage (%) | Reference |

| MDA-MB-231 | Breast Cancer | 10 µg/mL | Apoptosis Induction | 9.5 | [5] |

| MDA-MB-231 | Breast Cancer | 15 µg/mL | Apoptosis Induction | 10.5 | [5] |

| MDA-MB-231 | Breast Cancer | 20 µg/mL | Apoptosis Induction | 22.5 | [5] |

| K562 | Leukemia | 120 µmol/L | Apoptosis Induction | 18.63 | [5] |

| K562 | Leukemia | 180 µmol/L | Apoptosis Induction | 38.98 | [5] |

| HCT 116 | Colorectal Cancer | 40 µg/mL | Sub-G1 Phase Accumulation | 11.5 | |

| HT-29 | Colorectal Cancer | 40 µg/mL | Sub-G1 Phase Accumulation | 7.8 | |

| A375 | Melanoma | 20 µM | G1-phase Arrest | ~8 (apoptotic sub-G1) | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound induces apoptosis through ROS generation and modulation of Bcl-2 family proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. kumc.edu [kumc.edu]

- 5. This compound and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

The Multifaceted Biological Activities of Cinnamaldehyde Derivatives: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of cinnamaldehyde and its analogues, detailing their mechanisms of action across anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

This compound, the primary bioactive compound in cinnamon, and its synthetic and natural derivatives have garnered significant attention in the scientific community for their broad spectrum of pharmacological effects.[1][2] These compounds have demonstrated promising therapeutic potential in preclinical studies, positioning them as valuable lead structures in drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The therapeutic efficacy of this compound derivatives stems from their diverse molecular interactions, leading to a range of biological responses. The primary activities investigated include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

Anticancer Activity

This compound and its derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][5] The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Compound | Cell Line | IC50 (µM) | Duration (h) | Reference |

| This compound | MCF-7 (Breast Cancer) | 58 | 24 | [3] |

| This compound | MCF-7 (Breast Cancer) | 140 | 48 | [3] |

| trans-Cinnamaldehyde | Jurkat (Leukemia) | 0.057 | - | [6] |

| trans-Cinnamaldehyde | U937 (Lymphoma) | 0.076 | - | [6] |

| 2-Hydroxythis compound | SW620 (Colon Cancer) | - | - | [7] |

| 2-Benzoyloxythis compound | - | - | - | [4] |

| Dimeric cinnamaldehydes | Human Colon Tumor Cells | 0.6 - 10 | - | [4] |

| This compound-based Chalcone (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | - | [8] |

| CAD-14 | A375 (Melanoma) | 0.58 | - | [9] |

| CAD-14 | A875 (Melanoma) | 0.65 | - | [9] |

| CAD-14 | SK-MEL-1 (Melanoma) | 0.82 | - | [9] |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are well-documented, with activity against a wide range of bacteria and fungi.[10][11][12] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | 780 - 3120 | [8] |

| This compound | Staphylococcus aureus | - | [10] |

| This compound-GA Schiff base | S. aureus | 46 (MBC) | [10] |

| This compound-GA Schiff base | E. coli | 375 (MBC) | [10] |

| 4-Bromophenyl-substituted this compound analog | Acinetobacter baumannii | 32 | |

| Di-chlorinated this compound analog | A. baumannii | 64 | |

| 4-Nitrothis compound | Uropathogenic E. coli | 100 | [13] |

| 4-Nitrothis compound | S. aureus | 100 | [13] |

Anti-inflammatory Activity

This compound and its derivatives exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[14][15]

Table 3: Anti-inflammatory Activity of this compound Derivatives (IC50 values)

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| E-Cinnamaldehyde | NO Inhibition | RAW 264.7 | 55 ± 9 | [14] |

| o-Methoxythis compound | NO Inhibition | RAW 264.7 | 35 ± 9 | [14] |

| E-Cinnamaldehyde | TNF-α Inhibition | RAW 264.7 | 63 ± 9 | [14] |

| o-Methoxythis compound | TNF-α Inhibition | RAW 264.7 | 78 ± 16 | [14] |

Antioxidant Activity

The antioxidant capacity of this compound derivatives is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[16]

Table 4: Antioxidant Activity of this compound Derivatives (DPPH Scavenging IC50 values)

| Compound | IC50 (µM) | Reference |

| This compound-based Chalcone (3e) | - | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[10][12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivative.

-

MTT Addition: Following the desired incubation period with the compound, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][17][18]

-

Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[2][19]

-

Sample Collection: Collect cell culture supernatants from cells treated with this compound derivatives and/or an inflammatory stimulus (e.g., LPS).

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix equal volumes of the cell supernatant and the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[3][4][11]

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Dilute the stock to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare various concentrations of the this compound derivative in the same solvent.

-

Reaction: Mix the sample solutions with the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[15][20][21][22] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate the activity of key MAPK members like ERK, JNK, and p38, leading to anticancer and anti-inflammatory effects.[23][24][25]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway plays a crucial role in cell survival and proliferation. This compound has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[6][26][27][28][29]

Apoptosis Pathway

This compound derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and the regulation of Bcl-2 family proteins.[24][30][31][32]

Conclusion

This compound and its derivatives represent a promising class of natural and synthetic compounds with a wide array of biological activities. Their multifaceted mechanisms of action, targeting key cellular pathways involved in cancer, microbial infections, inflammation, and oxidative stress, underscore their therapeutic potential. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development, facilitating further investigation and the rational design of novel this compound-based therapeutic agents. Continued research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical applications.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Nitric Oxide Griess Assay [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 6. Anticancer Potential and Molecular Mechanisms of this compound and Its Congeners Present in the Cinnamon Plant [mdpi.com]

- 7. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 8. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Antibiofilm Activities of this compound Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus [mdpi.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Protocol Griess Test [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. This compound-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. This compound Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound attenuates kidney senescence and injury through PI3K/Akt pathway-mediated autophagy via downregulating miR-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jppres.com [jppres.com]

- 30. This compound induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound causes apoptosis of myeloid-derived suppressor cells through the activation of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

A Technical Guide to the Sources and Extraction of Cinnamaldehyde for Scientific Applications

Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, is a subject of significant interest in the pharmaceutical, food, and cosmetic industries.[1] This pale yellow, viscous liquid, naturally occurring as trans-cinnamaldehyde, is a phenylpropanoid synthesized through the shikimate pathway.[1] Primarily found in the bark of trees from the Cinnamomum genus, its extraction and quantification are critical for research and development.[1][2] This guide provides an in-depth overview of the natural sources of this compound and the various methods employed for its extraction, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is predominantly sourced from the essential oils of various Cinnamomum species, with the highest concentrations typically found in the bark.[3][4] The leaves, twigs, and roots also contain this compound, but often in lesser quantities and with different chemical profiles.[3][4] The primary species cultivated for this compound extraction include Cinnamomum verum (Ceylon cinnamon), Cinnamomum cassia (Chinese cinnamon), Cinnamomum burmannii (Indonesian cinnamon), and Cinnamomum loureiroi (Saigon cinnamon).[5][6] The concentration of this compound can vary significantly between species and even based on the geographical origin and part of the plant used.[3][4]

| Cinnamomum Species | Common Name | Part Used | Typical this compound Content in Essential Oil (%) |

| Cinnamomum cassia | Chinese Cinnamon | Bark | 72.7% - 86.67% |

| Cinnamomum verum (zeylanicum) | Ceylon Cinnamon / True Cinnamon | Bark | ~90% |

| Cinnamomum burmannii | Indonesian Cinnamon | Bark | 11.8% - 13.4% (in methanolic extract) |

| Cinnamomum loureiroi | Saigon Cinnamon | Bark | 25% |

Note: The reported percentages can vary based on the specific study and extraction method used.[6][7][8][9]

Extraction Methodologies

A variety of extraction techniques are employed to isolate this compound from its natural sources. The choice of method depends on factors such as desired purity, yield, cost, and environmental considerations.[3][10]

Conventional Methods:

-

Steam Distillation: This is one of the most common and traditional methods for extracting volatile compounds like this compound.[11] It involves passing steam through the ground cinnamon bark, which vaporizes the essential oils. The steam and oil vapor mixture is then condensed and collected.[11][12] this compound, being largely insoluble in water, can then be separated from the aqueous distillate.[12] This method is favored for producing high-quality essential oils suitable for the food and fragrance industries.[8][11]

-

Soxhlet Extraction (Solvent Extraction): This method involves the continuous extraction of this compound from cinnamon powder using an organic solvent in a specialized apparatus called a Soxhlet extractor.[7][8] Common solvents include ethanol, methanol, hexane, and dichloromethane.[7][13] While effective, this method can be time-consuming and may result in the co-extraction of non-volatile compounds. The choice of solvent significantly impacts the yield and purity of the extracted this compound.[7]

Modern (Green) Extraction Techniques:

-

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[14] Under supercritical conditions (high pressure and temperature), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through the plant material and dissolve the this compound.[14] SFE is known for producing high-purity extracts without the use of organic solvents, making it an environmentally friendly option. The extraction parameters, such as pressure, temperature, and the use of co-solvents like methanol, can be optimized to maximize the yield.[14]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, which accelerates the extraction process.[15][16] The rapid heating of the intracellular water leads to cell rupture and enhances the release of bioactive compounds into the solvent.[17] MAE offers several advantages over conventional methods, including significantly shorter extraction times, reduced solvent consumption, and higher extraction yields.

-

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent.[18] The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, leading to cell disruption and improved mass transfer of this compound into the solvent.[10][18] UAE is considered an efficient and green extraction method, often resulting in higher yields in shorter times compared to traditional techniques.[9][18]

Comparison of Extraction Methods

The efficiency of different extraction methods can be compared based on the yield of essential oil and the percentage of this compound in the final extract.

| Extraction Method | Solvent | This compound Content (%) | Essential Oil Yield (%) | Reference |

| Steam Distillation | Water | ~90% | Not specified | [8] |

| Hydrodistillation | Water | 84.97% | Not specified | [7] |

| Soxhlet Extraction | Hexane | 86.67% | 3.84% | [7] |

| Soxhlet Extraction | Dichloromethane | 79.43% | 9.11% | [7] |

| Soxhlet Extraction | Petroleum Ether | 68.74% | 3.71% | [7] |

| Soxhlet Extraction | Ethanol | 62-73% | Not specified | [8] |

| Microwave-Assisted Extraction (MAE) | Ethanol (59%) | 244.45 mg/100 mL | 0.89% | [15] |

| MAE | Water | 89.32% (in oil) | 4.169% | |

| Ultrasound-Assisted Methanolic Extraction (from C. burmannii) | Methanol | 134.39 mg/g | Not specified | [9] |

| Supercritical CO2 Extraction | CO2 | 77.1% (in oil) | Not specified | [19][20] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are generalized protocols for key extraction methods.

Protocol 1: Steam Distillation

-

Preparation of Plant Material: Grind cinnamon bark into a coarse powder. Weigh a specific amount (e.g., 10-20g) of the ground cinnamon.[12][21]

-

Apparatus Setup: Place the ground cinnamon into a round-bottom flask. Add distilled water to the flask, ensuring the material is fully submerged.[12] Set up the steam distillation apparatus, connecting the flask to a condenser and a collection flask.[11]

-

Distillation: Heat the flask to generate steam. The steam will pass through the cinnamon powder, carrying the volatile this compound with it.[11]

-

Collection: Collect the condensed distillate, which will appear as a milky emulsion of oil and water.[12] Continue the distillation until the collected distillate is clear, indicating that most of the essential oil has been extracted.[12]

-

Separation: Transfer the distillate to a separatory funnel. Extract the this compound using an organic solvent such as dichloromethane or diethyl ether.[12][22]

-

Drying and Solvent Removal: Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).[12] Remove the solvent using a rotary evaporator to obtain the pure this compound oil.[12][22]

Protocol 2: Soxhlet Extraction

-

Preparation: Place a known quantity of finely ground cinnamon bark into a thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the chosen solvent (e.g., 95% ethanol).[7] Assemble the Soxhlet apparatus with the flask at the bottom and a condenser on top.

-

Extraction: Heat the solvent in the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the cinnamon.[7] Once the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds will be siphoned back into the flask.

-

Duration: Allow this process to repeat for a set duration, typically several hours (e.g., 6 hours), to ensure complete extraction.[7]

-

Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to yield the crude this compound extract.

Protocol 3: Microwave-Assisted Extraction (MAE)

-

Sample Preparation: Mix a weighed amount of cinnamon powder (e.g., 2.5g) with a specific volume of solvent (e.g., 50 mL of 59% ethanol) in a microwave-safe extraction vessel.[15]

-

Microwave Irradiation: Place the vessel in a modified microwave oven. Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).[15][16]

-

Cooling and Filtration: After the extraction is complete, cool the vessel to room temperature.[15] Filter the extract to separate the solid plant residue from the liquid extract containing this compound.[15]

-

Solvent Removal: If a pure oil is desired, the solvent can be removed under vacuum.

Analytical Quantification

To determine the concentration of this compound in the extracts, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of this compound.[23][24][25] These methods allow for the separation and identification of this compound from other components in the essential oil.[24]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: General experimental workflow for the extraction and analysis of this compound from cinnamon bark.

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of trans-cinnamaldehyde starting from L-phenylalanine.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Sources, extraction and biological activities of this compound [tips.sums.ac.ir]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How to Identify Real Cinnamon [growables.org]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) : Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of green extraction methods for cinnamic acid and this compound from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. nveo.org [nveo.org]

- 18. hielscher.com [hielscher.com]

- 19. Supercritical CO2 extract of Cinnamomum zeylanicum: chemical characterization and antityrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. royalbioextraction.com [royalbioextraction.com]

- 23. informaticsjournals.co.in [informaticsjournals.co.in]

- 24. jmpas.com [jmpas.com]

- 25. Determination of this compound, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamaldehyde as a Potent Inhibitor of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory and immune responses. Its dysregulation is a hallmark of numerous chronic diseases, including inflammatory disorders and cancer. Cinnamaldehyde (CA), a primary bioactive compound isolated from cinnamon, has emerged as a significant modulator of the NF-κB signaling cascade.[1] This technical guide provides an in-depth analysis of the mechanisms by which this compound inhibits the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling events. This compound has been shown to exert its anti-inflammatory effects by targeting key components of the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB subunits and the subsequent transcription of pro-inflammatory genes.[2][3]

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway and its downstream targets have been quantified across various cell lines and experimental conditions. The following tables summarize key quantitative data from multiple studies.

Table 1: IC50 Values of this compound in NF-κB Inhibition and Cell Proliferation

| Cell Line | Assay Type | Parameter Measured | IC50 Value | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | NF-κB Transcriptional Activity | Inhibition of LPS-induced NF-κB | 43 µM | [4] |

| AGS (Stomach Cancer) | Cell Viability | Inhibition of cell viability | ~100 µM | [5] |

| Jurkat & U937 | Cell Viability | Inhibition of cell viability | 0.057 µM & 0.076 µM | [5] |

| MDA-MB-231 | Cell Proliferation | Inhibition of cell proliferation (24h) | 16.9 µg/mL | [5][6] |

| MDA-MB-231 | Cell Proliferation | Inhibition of cell proliferation (48h) | 12.23 µg/mL | [5][6] |

| MCF-7 | Cell Viability | Inhibition of cell viability (24h) | 58 µg/mL | [5] |

| MCF-7 | Cell Viability | Inhibition of cell viability (48h) | 140 µg/mL |[5] |

Table 2: Effects of this compound on Pro-inflammatory Mediators

| Cell Line/Model | Stimulus | Treatment | Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| Human OA Chondrocytes | LPS | This compound (20 & 50 µM) | Inhibition of IL-1β, IL-6, TNF-α | Significantly decreased mRNA and protein levels | [7] |

| THP-1 Macrophages | LPS | This compound (2.5 & 15 µM) | Inhibition of TNF-α and IL-6 | Significant reduction in cytokine secretion | [8] |

| J774A.1 Macrophages | LPS | This compound | Suppression of IL-1β and Caspase-1 | Downregulated expression | [9] |

| Human PBMCs & THP-1 | SARS-CoV-2 | This compound | Inhibition of IL-1β and IL-6 | Reduced cytokine release | [10] |

| Rats with Ulcerative Colitis | TNBS-induced | this compound | Reduction of IL-6, NF-κB, TNF-α | Alleviated inflammatory injury |[1][11] |

Core Signaling Pathway Inhibition

This compound inhibits the NF-κB pathway at multiple points. The canonical NF-κB pathway is initiated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12]

Studies have shown that this compound can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][7] Some evidence also points to this compound's ability to inhibit the oligomerization of Toll-like receptor 4 (TLR4), an upstream receptor in the LPS-induced NF-κB activation cascade.[13][14]

Experimental Protocols

Western Blot for NF-κB Pathway Proteins

This protocol is designed to assess the levels of total and phosphorylated NF-κB pathway proteins, such as p65, IκBα, and IKK.

Methodology:

-

Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate. After reaching 70-80% confluency, treat the cells with this compound at various concentrations for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, or other targets overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293 or HeLa) in a 24-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[15]

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[15][16]

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Nuclear Translocation Assay

This method assesses the movement of NF-κB from the cytoplasm to the nucleus.

Methodology:

-

Cell Treatment: Treat cells with this compound and an NF-κB activator as described previously.

-

Nuclear and Cytoplasmic Fractionation: Separate the cytoplasmic and nuclear fractions using a commercial kit or standard biochemical procedures.[17]

-

Protein Analysis: Analyze the protein content of each fraction for the p65 subunit of NF-κB using Western blotting.

-

Data Interpretation: A decrease in the p65 signal in the nuclear fraction and a corresponding increase or stabilization in the cytoplasmic fraction upon this compound treatment indicates inhibition of nuclear translocation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases and other conditions associated with aberrant NF-κB activation. Its multi-faceted inhibitory action on the NF-κB signaling pathway, supported by robust quantitative data, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound and related compounds.

References

- 1. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. This compound and 2-methoxythis compound as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Targets and Mechanism Used by this compound, the Main Active Ingredient in Cinnamon, in the Treatment of Breast Cancer [frontiersin.org]

- 7. Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and tissue repair effect of this compound and nano this compound on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review [mdpi.com]

- 10. Italian Study Finds this compound Is An Effective Adjuvant Therapeutic Compound For Reducing Inflammation In COVID-19! - Thailand Medical News [thailandmedical.news]

- 11. Frontiers | Advances in pharmacological effects and mechanism of action of this compound [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

A Technical Guide to the In Vitro Anti-inflammatory Effects of Cinnamaldehyde

Executive Summary: Cinnamaldehyde, the primary bioactive compound in cinnamon, has demonstrated significant anti-inflammatory properties in a variety of in vitro models. This technical guide provides an in-depth analysis of its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound exerts its effects by targeting key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. By inhibiting these pathways, it effectively reduces the production of critical pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and a range of cytokines like TNF-α, IL-1β, and IL-6. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a natural anti-inflammatory agent.

Core Mechanisms of Action

This compound's anti-inflammatory activity stems from its ability to modulate multiple, interconnected signaling pathways that are fundamental to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins.

This compound has been shown to potently inhibit this pathway. It blocks the degradation of IκBα, thereby preventing the nuclear translocation of the p65 and p50 subunits of NF-κB[1][2]. This suppression of NF-κB activation is a primary mechanism for its downstream inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines[1][2][3]. In LPS-activated BV2 microglia, this compound reduced the DNA binding activity of NF-κB by as much as 77.2%[3].

Modulation of the MAPK Signaling Pathway

The MAPK family—comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases—plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1, which collaborate with NF-κB to regulate the expression of inflammatory genes.

Studies have demonstrated that this compound can suppress the LPS-induced phosphorylation of ERK1/2 and JNK1/2, indicating its ability to interfere with the MAPK cascade[4]. This modulation contributes to its overall anti-inflammatory effect by preventing the full activation of the cellular machinery required for a robust inflammatory response.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18 through caspase-1 activation. Its dysregulation is linked to numerous inflammatory diseases. This compound has been identified as an inhibitor of the NLRP3 inflammasome[5][6][7].

In models of Shigella sonnei-infected macrophages, this compound was found to suppress caspase-1 activation and consequently reduce the expression of mature IL-1β and IL-18[5][7]. It also inhibits pyroptosis, a form of inflammatory cell death, by decreasing the activation of caspase-11 and Gasdermin D[5][7]. This suggests that this compound's therapeutic potential extends to inflammasome-driven pathologies.

Quantitative Assessment of Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in numerous studies, primarily using LPS-stimulated macrophage cell lines like RAW 264.7. The data consistently show a dose-dependent inhibition of key inflammatory markers.

Table 1: this compound Inhibition of Pro-inflammatory Mediators

| Cell Line | Mediator | Stimulant | IC₅₀ Value | % Inhibition (at specified conc.) | Reference |

|---|---|---|---|---|---|

| RAW 264.7 | Nitric Oxide (NO) | LPS (100 ng/mL) | 45.56 ± 1.36 μM | - | [1] |

| BV2 Microglia | Nitric Oxide (NO) | LPS | - | 70.8% at 50 μM; 98% at 100 μM | [3] |

| RAW 264.7 | Prostaglandin E₂ (PGE₂) | LPS | - | 65% at 10 μg/mL |[3] |

Table 2: this compound Inhibition of Pro-inflammatory Cytokines

| Cell Line | Cytokine | Stimulant | IC₅₀ Value | % Inhibition (at specified conc.) | Reference |

|---|---|---|---|---|---|

| RAW 264.7 | TNF-α | LPS (100 ng/mL) | 29.58 ± 0.34 μM | Significant decrease at 25 & 50 μM | [1] |

| BV2 Microglia | TNF-α, IL-1β, IL-6 | LPS | - | >50% at 100 μM |[3] |

Table 3: this compound-Induced Downregulation of Key Inflammatory Proteins

| Cell Line | Protein | Stimulant | % Downregulation (at specified conc.) | Reference |

|---|---|---|---|---|

| RAW 264.7 | iNOS | LPS (100 ng/mL) | 77.4% at 50 μM | [1] |

| RAW 264.7 | COX-2 | LPS (100 ng/mL) | 84.8% at 50 μM |[1] |

Key Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the anti-inflammatory effects of compounds like this compound. Below are methodologies for key in vitro assays.

Cell Culture and Stimulation

-

Cell Line: Murine macrophage RAW 264.7 cells are commonly used.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein analysis). After reaching 70-80% confluency, the medium is replaced. Cells are pre-treated with various non-toxic concentrations of this compound (e.g., 12.5, 25, 50 μM) for 1 hour[1].

-

Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the wells, followed by incubation for a specified period (typically 24 hours)[1].

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure: After treatment with this compound, MTT solution is added to each well and incubated for 4 hours.

-

Measurement: The resulting formazan crystals are dissolved in DMSO, and the absorbance is read using a microplate reader, typically at 570 nm. Cell viability is expressed as a percentage relative to the untreated control group[1].

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Sample Collection: After the incubation period, 100 µL of culture supernatant is collected from each well[8].

-

Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[8].

-

Measurement: After a short incubation at room temperature, the absorbance is measured at 540-570 nm. Nitrite concentration is determined using a sodium nitrite standard curve[8].

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of key inflammatory proteins.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-p65, IκBα, β-actin) overnight at 4°C[1].

-

Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an ECL detection system. Band intensity is quantified using densitometry software, with β-actin serving as a loading control[1][9].

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the NF-κB, MAPK, and NLRP3 inflammasome pathways underscores a multi-targeted mechanism of action that is highly desirable for therapeutic development. The compound effectively suppresses the production of a broad spectrum of inflammatory mediators and cytokines in a dose-dependent manner. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound's potential as a lead compound for novel anti-inflammatory drugs. Its efficacy in well-established cellular models warrants further investigation in more complex preclinical systems.

References

- 1. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mm-encapsulation.com [mm-encapsulation.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 6. Inhibition of NLRP3 inflammasome: a new protective mechanism of this compound in endotoxin poisoning of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Cinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, has garnered significant scientific interest for its broad-spectrum antimicrobial properties.[1][2][3] This natural aromatic aldehyde, derived from the bark of Cinnamomum species, demonstrates potent activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses.[1][4] Its multifaceted mechanisms of action, which include disruption of microbial membranes, inhibition of key enzymes, and interference with biofilm formation, position it as a promising candidate for the development of novel antimicrobial agents, particularly in an era of rising antibiotic resistance.[1][3][5][6] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Antibacterial Activity

This compound exhibits significant inhibitory and bactericidal effects against both Gram-positive and Gram-negative bacteria.[4][7][8] Its lipophilic nature is thought to facilitate its interaction with and disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[7][9][10]

Quantitative Antibacterial Data

The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against various bacterial species as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 780 | [11] |

| Escherichia coli | - | 62.5 | [12] |

| Escherichia coli | 042 | 780 | [11] |

| Staphylococcus aureus | - | 62.5 | [12] |

| Staphylococcus aureus (MRSA) | - | - | [5] |

| Pseudomonas aeruginosa | - | 125.0 | [12] |

| Bacillus cereus | - | 31.2 | [12] |

| Klebsiella pneumoniae | - | 62.5 | [12] |

| Proteus mirabilis | - | 125.0 | [12] |

| Streptococcus mutans | - | 1000 | [13] |

| Vibrio parahaemolyticus | - | 50 - >500 | [14] |

| Vibrio harveyi | - | 50 - >500 | [14] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacteria

| Bacterial Species | Strain | MBC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 1560 | [11] |

| Escherichia coli | - | 0.5 µL/mL | [9] |

| Staphylococcus aureus | - | 0.5 µL/mL | [7] |

| Streptococcus mutans | - | 2000 | [13] |

Antifungal Activity

This compound also demonstrates potent antifungal properties against a variety of yeasts and molds, including clinically relevant species such as Candida albicans.[15][16] Its mechanisms of antifungal action are believed to involve the disruption of the fungal cell wall and membrane, inhibition of essential enzymes like ATPases, and interference with ergosterol biosynthesis.[17]

Quantitative Antifungal Data

The following table summarizes the antifungal activity of this compound against various fungal species.

Table 3: Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Candida albicans | PTCC 5027 | 0.312 µL/mL | - | 70 (at 80 µL/mL) | [16] |

| Candida albicans | DAY185 | ≥ 200 | - | - | [15] |

| Candida albicans | Clinical Isolates | 16-256 (mean 60.61) | 16-256 (mean 81.94) | 61.26 (mean) | |

| Candida glabrata | Clinical Isolates | 16-256 | 16-256 | 54.77 (mean) | |

| Candida tropicalis | Clinical Isolates | 16-256 | 16-256 | 66.1 (mean) | |

| Candida krusei | Clinical Isolates | 16-256 | 16-256 | 56 (mean) |